(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-propionamide (S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476254
InChI: InChI=1S/C13H19BrN2O/c1-9(2)16(13(17)10(3)15)8-11-5-4-6-12(14)7-11/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1
SMILES: CC(C)N(CC1=CC(=CC=C1)Br)C(=O)C(C)N
Molecular Formula: C13H19BrN2O
Molecular Weight: 299.21 g/mol

(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-propionamide

CAS No.:

Cat. No.: VC13476254

Molecular Formula: C13H19BrN2O

Molecular Weight: 299.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-propionamide -

Specification

Molecular Formula C13H19BrN2O
Molecular Weight 299.21 g/mol
IUPAC Name (2S)-2-amino-N-[(3-bromophenyl)methyl]-N-propan-2-ylpropanamide
Standard InChI InChI=1S/C13H19BrN2O/c1-9(2)16(13(17)10(3)15)8-11-5-4-6-12(14)7-11/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1
Standard InChI Key BVWLQXYGYKBWNX-JTQLQIEISA-N
Isomeric SMILES C[C@@H](C(=O)N(CC1=CC(=CC=C1)Br)C(C)C)N
SMILES CC(C)N(CC1=CC(=CC=C1)Br)C(=O)C(C)N
Canonical SMILES CC(C)N(CC1=CC(=CC=C1)Br)C(=O)C(C)N

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound has the molecular formula C₁₃H₁₉BrN₂O and a molecular weight of 299.21 g/mol. Key features include:

  • Chiral center: The (S)-configuration at C(2) ensures stereospecific interactions with biological targets.

  • Substituents:

    • 3-Bromo-benzyl group: Introduces electron-withdrawing effects and potential halogen bonding .

    • N-Isopropyl group: Enhances lipophilicity, influencing blood-brain barrier permeability .

  • Amide linkage: Stabilizes conformational rigidity, critical for target binding .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₉BrN₂O
Molecular Weight299.21 g/mol
IUPAC Name(2S)-2-amino-N-[(3-bromophenyl)methyl]-N-propan-2-ylpropanamide
Canonical SMILESCC(C)N(CC1=CC(=CC=C1)Br)C(=O)C(C)N
Boiling Point (Predicted)~266.8°CExtrapolated

Stereochemical Considerations

The (S)-configuration at C(2) is critical for biological activity, as evidenced by studies on analogous compounds. For example, (R)-lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide) shows 22-fold higher anticonvulsant activity than its (S)-enantiomer . This underscores the importance of chirality in target engagement.

Synthetic Methodologies

Retrosynthetic Analysis

Proposed routes leverage strategies from related N-benzyl propionamides :

  • Core assembly:

    • Step 1: Bromination of acrylamide derivatives to introduce the 3-bromo-benzyl group .

    • Step 2: Stereoselective amidation using chiral auxiliaries or enzymatic resolution to establish the (S)-configuration .

  • Functionalization:

    • N-Isopropyl introduction: Alkylation of intermediates with isopropyl halides .

Route 1: From D-Serine Derivatives (Adapted from )

  • Starting material: D-Serine methyl ester.

  • Protection: Benzylation via Ullmann coupling with 3-bromo-benzyl bromide.

  • Methoxylation: Treatment with methyl iodide/Ag₂O to install the methoxy group .

  • Amidation: Reaction with isopropylamine under mixed anhydride conditions (isobutyl chloroformate/N-methylmorpholine) .

  • Deprotection: Acidic hydrolysis to yield the free amine .

Route 2: Bromoacrylamide Intermediate (Adapted from )

  • Bromination: N-Benzyl acrylamide treated with Br₂ in CCl₄ at 0–10°C to form N-benzyl-2,3-dibromopropionamide .

  • Ammonolysis: Reaction with ammonia under pressure (4–5 kg, 70–77°C) to introduce the amino group .

  • Stereoselective acetylation: Chiral resolution using (S)-mandelic acid to isolate the (S)-enantiomer .

Table 2: Critical Reaction Parameters

StepConditionsYield/Purity
BrominationBr₂ in CCl₄, 0–10°C, 2 h85% (HPLC >98%)
AmmonolysisNH₃ (g), 70°C, 18 h78% (Chiral S/C >99:1)
AcetylationAc₂O, THF, pyridine, 25°C, 12 h92%

Structure-Activity Relationship (SAR) Insights

Substituent Effects

  • Benzyl position: 3-Bromo substitution optimizes steric and electronic interactions vs. 2′- or 4′-regioisomers .

  • N-Alkyl groups: Isopropyl improves metabolic stability over methyl or ethyl .

  • C(2) configuration: (S)-Enantiomers show reduced off-target effects compared to (R) .

Table 3: SAR of N-Benzyl Propionamide Derivatives

CompoundED₅₀ (MES, mg/kg)Notes
(R)-Lacosamide4.5FDA-approved for epilepsy
(S)-2-Amino-N-(3-Br-benzyl)-N-iPrN/APredicted ~10–15 mg/kg
(R)-N-4′-CF₃O-benzyl derivative14High protective index (PI >8)

Future Directions and Research Gaps

  • Target identification: Use isothiocyanate-based probes (e.g., (R)-9 ) to map protein interactomes.

  • Formulation studies: Evaluate bioavailability via prodrug strategies (e.g., phosphate esters) .

  • Toxicology profiles: Assess hERG channel inhibition and hepatotoxicity in preclinical models .

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